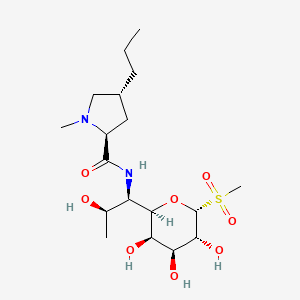![molecular formula C10H8F3N3O B12311724 3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one CAS No. 132214-72-3](/img/structure/B12311724.png)
3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core substituted with a trifluoromethyl group on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring with a trifluoromethyl group can be synthesized using trifluoromethylation reactions.
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized by reacting hydrazine derivatives with β-keto esters under acidic or basic conditions.
Coupling of the Pyridine and Pyrazolone Units: The final step involves coupling the pyridine intermediate with the pyrazolone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core.
Reduction: Reduction reactions can be performed on the pyridine ring or the pyrazolone core.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazolone core may yield corresponding pyrazolidinones, while nucleophilic substitution on the pyridine ring can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of agrochemicals, such as herbicides and fungicides.
Wirkmechanismus
The mechanism of action of 3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazolone core can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine: Similar structure but with an amine group instead of a ketone.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Contains a similar pyridine ring but with different substituents.
Uniqueness
The uniqueness of 3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one lies in its combination of a trifluoromethyl-substituted pyridine ring and a pyrazolone core. This combination imparts unique chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
132214-72-3 |
|---|---|
Molekularformel |
C10H8F3N3O |
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
5-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H8F3N3O/c1-6-4-9(17)16(15-6)8-3-2-7(5-14-8)10(11,12)13/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
QFZNPPLSJURITG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1)C2=NC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Chlorophenyl)methyl]oxolan-3-amine](/img/structure/B12311648.png)
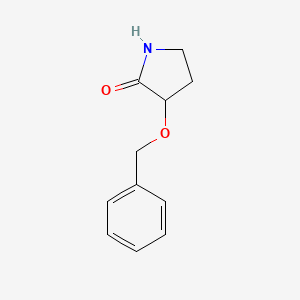
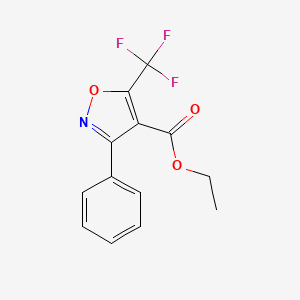

![(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12311679.png)

![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzamide](/img/structure/B12311687.png)

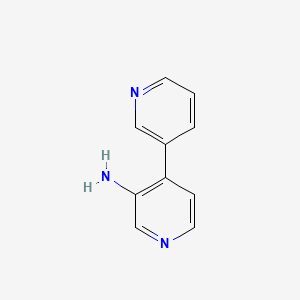
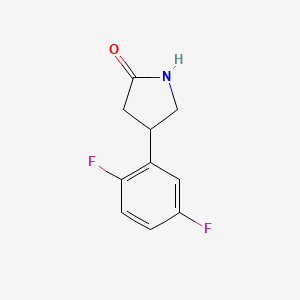
![7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide](/img/structure/B12311712.png)

